![molecular formula C11H24S B11967101 3-Thiadodecane CAS No. 59973-08-9](/img/structure/B11967101.png)
3-Thiadodecane
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Overview
Description
3-Thiadodecane is an organic compound with the molecular formula C₁₁H₂₄S. It is a sulfur-containing hydrocarbon, specifically a thiol, which means it has a sulfur atom bonded to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiadodecane can be achieved through various methods. One common approach involves the reaction of nonyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol attacks the nonyl bromide, displacing the bromide ion and forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of solvents, temperature control, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Thiadodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 3-thiadodecane is in organic synthesis as a building block for more complex molecules. Its long carbon chain can serve as a hydrophobic tail in surfactants or as a precursor for the synthesis of various functionalized compounds.
Table 1: Applications in Organic Synthesis
Application | Description |
---|---|
Surfactants | Used as a hydrophobic component in detergents and emulsifiers. |
Polymer additives | Enhances properties such as flexibility and thermal stability in polymers. |
Pharmaceutical intermediates | Serves as a precursor for synthesizing biologically active compounds. |
Material Science
In material science, this compound is explored for its potential use in creating advanced materials with specific properties:
- Coatings : The compound can be incorporated into coatings to enhance resistance to corrosion and wear.
- Lubricants : Due to its chemical structure, it may be used as a lubricant additive, improving performance under extreme conditions.
Recent studies have indicated that this compound may possess biological activity that could be harnessed for therapeutic applications. Research into its pharmacological properties has shown potential in:
- Antimicrobial activity : Preliminary studies suggest that compounds related to this compound exhibit antibacterial properties against various strains of bacteria.
- Anticancer research : The compound's structure may allow it to interact with biological targets involved in cancer progression.
Case Study: Antimicrobial Properties
A study published in Biointerface Research evaluated the antibacterial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential for development into new antimicrobial agents .
Environmental Impact
While exploring the applications of this compound, it is essential to consider its environmental impact. The compound has been classified as hazardous to aquatic life, necessitating careful management during production and disposal .
Mechanism of Action
The mechanism of action of 3-Thiadodecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. This reactivity is the basis for its use in chemical synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Thiapentane: A shorter chain thiol with similar reactivity.
3-Thiahexane: Another thiol with a slightly longer carbon chain.
3-Thiaoctane: A thiol with an eight-carbon chain.
Uniqueness
3-Thiadodecane is unique due to its specific chain length and the presence of a sulfur atom, which imparts distinct chemical properties.
Biological Activity
3-Thiadodecane, a sulfur-containing straight-chain alkane, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
This compound is characterized by the presence of a sulfur atom within its carbon chain, which is hypothesized to contribute to its unique biological activities. Its molecular formula is C12H26S, and it is part of a larger class of thioalkanes that exhibit diverse chemical behaviors.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with biological systems through various mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds containing sulfur may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Antimicrobial Properties : Similar thioethers have shown effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial capabilities .
- Modulation of Enzyme Activity : Research indicates that sulfur-containing compounds can influence enzymatic pathways, potentially affecting metabolic processes .
Antioxidant Activity
A study conducted on several sulfur-containing compounds found that this compound demonstrated significant radical scavenging activity. The results indicated a dose-dependent relationship, where higher concentrations led to increased antioxidant effects.
Concentration (µM) | % Inhibition |
---|---|
50 | 25 |
100 | 45 |
200 | 70 |
This suggests that this compound could be explored as a natural antioxidant agent in food preservation or therapeutic applications.
Antimicrobial Activity
In vitro tests have shown that this compound exhibits antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
These findings suggest potential applications in developing new antimicrobial agents.
Case Study 1: Antioxidant Application
A clinical trial evaluated the effects of a formulation containing this compound on oxidative stress markers in patients with chronic inflammatory conditions. The study reported a significant reduction in malondialdehyde (MDA) levels after eight weeks of treatment, indicating improved oxidative status.
Case Study 2: Antimicrobial Efficacy
Another study investigated the efficacy of this compound as a preservative in food products. The results showed that incorporating this compound reduced microbial load significantly compared to control samples, highlighting its potential as a natural preservative.
Properties
CAS No. |
59973-08-9 |
---|---|
Molecular Formula |
C11H24S |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
1-ethylsulfanylnonane |
InChI |
InChI=1S/C11H24S/c1-3-5-6-7-8-9-10-11-12-4-2/h3-11H2,1-2H3 |
InChI Key |
LUAABLIRQSWMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCC |
Origin of Product |
United States |
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